5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one
Overview
Description
5’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C10H9NO2 . It is a type of spirocyclic compound, which are inherently highly 3-dimensional structures . Spirocyclic compounds are important in modern chemistry as many useful compounds bear this motif .
Synthesis Analysis
The synthesis of spirocyclic oxindoles, such as 5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one, is an ongoing significant objective in organic and medicinal chemistry . The development of novel synthetic strategies to form these new chemical entities in a stereoselective manner has been analyzed . For example, Barakat et al. have designed an easy and smooth procedure for the formation of spirooxindoles derivatives .Molecular Structure Analysis
Spirocyclic structures, like 5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one, are defined as a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis
The chemical reactions involving spirocyclic compounds like 5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can be complex. They often involve highly reactive species, such as carbenes, ylids, and carbanions . The five basic types of chemical reactions are combination, decomposition, single-replacement, double-replacement, and combustion .Scientific Research Applications
Synthesis and Reactivity
The compound 5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one and its analogs demonstrate significant importance in the field of synthetic organic chemistry. For instance, Bose and Langer (2004) explored the synthesis of 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones, which are closely related compounds. These serve as precursors to spiro[5.2]cycloocta-4,7-dien-6-ones, offering insights into the reactivity of such spiro compounds through their interactions with various nucleophiles (Bose & Langer, 2004).
Antiproliferative Activity
A study by Bose et al. (2006) on 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones, analogs of natural illudines, demonstrated antiproliferative activity against human leukemia cells. These findings suggest potential applications in medicinal chemistry and cancer research (Bose et al., 2006).
Catalyst-Free Cyclopropanation
Maurya et al. (2014) investigated the synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through catalyst-free cyclopropanation. This method highlights the potential of developing environmentally friendly and efficient synthetic routes for related spiro compounds (Maurya et al., 2014).
Rearrangement and Annulation Reactions
Research by Goti et al. (1989) on 4,5-dihydrospiro[isoxazole-5-cyclopropane] derivatives, which share structural similarities with 5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one, provided insights into rearrangement and annulation reactions. These studies contribute to understanding the chemical behavior of spiro compounds in various conditions (Goti et al., 1989).
Future Directions
Mechanism of Action
Target of Action
Isoindolin-1-ones, a class of compounds to which it belongs, have been explored as potential inhibitors of cyclin-dependent kinase (cdk) . CDKs play a crucial role in cell cycle regulation and are often targeted in cancer therapies.
Mode of Action
If it acts similarly to other isoindolin-1-ones, it may inhibit CDKs, thereby disrupting cell cycle progression and exerting anti-cancer effects .
Pharmacokinetics
Pharmacokinetics studies are integral to drug research and development, as they determine drug exposure in the body and therefore pharmacological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .
properties
IUPAC Name |
6-hydroxyspiro[2H-isoindole-3,1'-cyclopropane]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-1-2-8-7(5-6)9(13)11-10(8)3-4-10/h1-2,5,12H,3-4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZYNQKGFDFZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694270 | |
Record name | 5'-Hydroxyspiro[cyclopropane-1,1'-isoindol]-3'(2'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one | |
CAS RN |
1007455-36-8 | |
Record name | 5'-Hydroxyspiro[cyclopropane-1,1'-isoindol]-3'(2'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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